(+/-)-6-Methylnicotine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

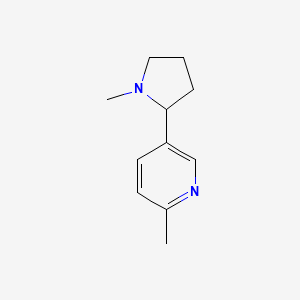

IUPAC Name |

2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNIAVIKMKSDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902956 |

Source

|

| Record name | NoName_3534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Racemic 6-Methylnicotine from Methyl 6-Methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective method for the synthesis of racemic 6-methylnicotine, a synthetic analog of nicotine (B1678760). The synthesis commences from the readily available starting materials, methyl 6-methylnicotinate (B8608588) and γ-butyrolactone. This multi-step process involves a condensation reaction, cyclization, reduction, and N-methylation to yield the final product.[1] The procedures outlined are based on established synthetic methods, ensuring reproducibility for researchers in organic chemistry, medicinal chemistry, and drug development.[1]

The overall process is reported to produce 6-methylnicotine with a purity of not less than 98% and an overall yield of at least 40%.[2][3] This guide presents detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to facilitate the replication and potential optimization of this method.

Overall Synthetic Pathway

The synthesis of racemic 6-methylnicotine from methyl 6-methylnicotinate is typically achieved through a sequence of five key chemical transformations:

-

Ester Condensation (Claisen-type Condensation): The reaction of methyl 6-methylnicotinate with γ-butyrolactone in the presence of a strong base to form a β-keto lactone intermediate (Compound I).[1][2]

-

Ring Opening and Decarboxylation: Acidic hydrolysis and subsequent decarboxylation of the intermediate to yield a γ-keto pyridine (B92270) derivative (Compound II).[1][2]

-

Reductive Amination/Cyclization: Reduction of the keto group and subsequent cyclization to form the pyrrolidine (B122466) ring, yielding 2-methyl-5-(pyrrolidin-2-yl)pyridine.[1]

-

N-Methylation: The final step is the methylation of the pyrrolidine nitrogen to afford racemic 6-methylnicotine.[1]

A variation of this pathway involves the reduction of the ketone to a secondary alcohol, followed by halogenation, and then amination and ring closure.[2]

References

The Rise of a Novel Nicotinic Analogue: A Technical Guide to the Discovery and Early Research of 6-Methylnicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial research surrounding 6-methylnicotine (6-MN), a synthetic analog of nicotine (B1678760) that has recently emerged in consumer products. We delve into the historical context of its synthesis, detail its pharmacological profile at nicotinic acetylcholine (B1216132) receptors (nAChRs), and present early toxicological findings. This document consolidates available quantitative data on receptor binding and efficacy, outlines detailed experimental protocols for its synthesis and in vitro evaluation, and visualizes key pathways and workflows to support ongoing research and development efforts in this area.

Introduction

The exploration of nicotine analogs dates back to the 1960s, with the initial synthesis of various modified nicotine structures. Among these, 6-methylnicotine, a molecule with a methyl group added to the 6th position of the pyridine (B92270) ring, was first synthesized in 1967. For decades, research into 6-methylnicotine and its analogs was primarily of academic interest, focusing on structure-activity relationships at nicotinic acetylcholine receptors (nAChRs). However, in the 2020s, 6-methylnicotine has garnered significant attention due to its appearance in commercially available e-cigarette liquids and oral pouches, often marketed as a "tobacco-free" alternative to nicotine. This emergence has created a pressing need for a thorough understanding of its pharmacological and toxicological properties.

This guide aims to provide a detailed technical resource for researchers by summarizing the foundational scientific knowledge on 6-methylnicotine analogs. We will cover the key aspects of its discovery, synthesis, and early-stage research, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways.

Synthesis of 6-Methylnicotine Analogs

The synthesis of racemic 6-methylnicotine is well-documented and can be achieved through a multi-step process, typically starting from methyl 6-methylnicotinate (B8608588) and γ-butyrolactone.

Experimental Protocol: Synthesis of Racemic 6-Methylnicotine

This protocol outlines a five-step synthesis of racemic 6-methylnicotine.

Materials:

-

Methyl 6-methylnicotinate

-

γ-Butyrolactone

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

1,4-Dioxane

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Thionyl chloride (SOCl₂) or other halogenating agent

-

Methylamine

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Workflow Diagram:

Step 1: Ester Condensation (Claisen Condensation)

-

Dissolve γ-butyrolactone (9.3 mmol) in 150 mL of anhydrous DMF or THF in a flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath and stir for 10 minutes.

-

Add sodium hydride (9.9 mmol, 60% dispersion in mineral oil) portion-wise to the cooled solution.

-

Stir the mixture for 30 minutes at 0°C.

-

Add methyl 6-methylnicotinate (6.6 mmol) to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The resulting mixture containing Intermediate I is used directly in the next step.

Step 2: Ring Opening and Decarboxylation

-

To the reaction mixture from Step 1, cautiously add a small amount of 5% (w/w) dilute hydrochloric acid until gas evolution ceases.

-

Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.

-

Heat the mixture to 95°C and maintain this temperature for 5 hours, monitoring for the complete consumption of Intermediate I by TLC.

-

Cool the reaction mixture to room temperature.

-

In an ice bath, adjust the pH to 9 by the slow addition of a 50% sodium hydroxide solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate II.

Step 3: Reduction of the Ketone

-

Dissolve Intermediate II in 20 mL of methanol.

-

Cool the solution to -10°C.

-

Add sodium borohydride (250 mg) in portions.

-

Stir the reaction mixture at -10°C for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, combine the organic layers, dry, and concentrate to yield Intermediate III.

Step 4: Halogenation

-

Dissolve Intermediate III in a suitable solvent such as dichloromethane.

-

Add a halogenating agent (e.g., thionyl chloride) dropwise at 0°C.

-

Allow the reaction to proceed to completion, monitored by TLC.

-

Work-up the reaction mixture to isolate the dihalide intermediate (Intermediate IV).

Step 5: Amination and Ring Closure

-

Dissolve Intermediate IV in a suitable solvent and react with methylamine.

-

The reaction mixture is stirred, and upon completion, the crude product is isolated.

-

Purification is achieved by distillation under reduced pressure to yield pure racemic 6-methylnicotine. The final product's purity can be confirmed by GC-MS and its structure by ¹H NMR.

Pharmacology of 6-Methylnicotine Analogs

Early research indicates that 6-methylnicotine and its analogs are potent ligands for nAChRs, in some cases exhibiting higher affinity and potency than nicotine itself.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

The affinity of a ligand for a receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

Table 1: nAChR Binding Affinities (Kᵢ) of 6-Methylnicotine and Reference Compounds

| Compound | Receptor Subtype | Species | Kᵢ (nM) | Reference(s) |

| (S)-6-Methylnicotine | nAChRs (general) | Rat (brain) | 1.8 | |

| (S)-Nicotine | nAChRs (general) | Rat (brain) | 1.26 - 2 | |

| Nicotine | α4β2 | N/A | 1610 ± 190 | |

| Nicotine | α6β2 | N/A | 770 ± 270 | |

| Nicotine | α7 | N/A | 22600 ± 540 | |

| Nicotine | α3β4 | N/A | 64400 ± 7900 | |

| Varenicline | α4β2 | N/A | 50 ± 12 | |

| Varenicline | α6β2 | N/A | 77 ± 169 | |

| Varenicline | α7 | N/A | 1600 ± 250 | |

| Varenicline | α3β4 | N/A | 12000 ± 300 |

Note: The data for (S)-6-Methylnicotine is for general nAChRs in rat brain homogenates and not for specific subtypes.

nAChR Functional Activity (Efficacy and Potency)

The functional activity of a ligand is determined by its ability to elicit a biological response upon binding to the receptor. This is often characterized by the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ or Iₘₐₓ). A lower EC₅₀ value indicates greater potency. While specific EC₅₀ values for 6-methylnicotine are not widely available in the reviewed literature, some studies indicate it is more potent than nicotine in vivo.

Table 2: nAChR Functional Activity (EC₅₀) of Nicotine

| Receptor Subtype | Species/Cell Line | EC₅₀ (µM) | Reference(s) |

| α4β2* (high affinity) | Rat (thalamic synaptosomes) | 0.043 ± 0.025 | |

| α4β2* (low affinity) | Rat (thalamic synaptosomes) | 1.6 ± 0.19 | |

| α6β2 | Rat (striatal synaptosomes) | 0.77 ± 0.27 | |

| α3β4 | Mouse (IPN synaptosomes) | 64 | |

| α7 | Rat (GH4C1 cells) | ~200 |

Experimental Protocol: nAChR Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Kᵢ of a test compound (e.g., 6-methylnicotine) for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand with high affinity for the target receptor (e.g., [³H]cytisine for α4β2, [³H]epibatidine for α3β4).

-

Test compound (unlabeled 6-methylnicotine).

-

Reference compound for non-specific binding (e.g., a high concentration of unlabeled nicotine).

-

Binding buffer (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 50 mM Tris, pH 7.0).

-

Glass fiber filters (pre-soaked in buffer with 0.1% polyethyleneimine).

-

Scintillation cocktail and scintillation counter.

-

96-well plates.

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (6-methylnicotine).

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine).

-

Competition Binding: Cell membranes, radioligand, and each dilution of the test compound.

-

-

The final assay volume is typically 250 µL. The order of addition should be buffer, unlabeled ligand, membrane preparation, and finally the radioligand.

-

Incubate the plate at 4°C for 75 minutes to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Metabolism

Recent studies have shown that the metabolism of 6-methylnicotine differs significantly from that of nicotine. While nicotine is primarily metabolized via C-oxidation (cytochrome P450, particularly CYP2A6), 6-methylnicotine metabolism is dominated by N-oxidation, likely mediated by flavin-containing monooxygenase 3 (FMO3). Key metabolites identified in mouse and human urine include 6-methylcotinine, 6-methyl-3'-hydroxycotinine, and 6-methylcotinine-N-oxide.

Signaling Pathway Diagram:

Early Research on Toxicology

Preliminary toxicological studies suggest that 6-methylnicotine may pose different, and in some cases greater, risks than nicotine.

In Vitro Cytotoxicity

Studies using human bronchial epithelial cells (BEAS-2B) have indicated that 6-methylnicotine exhibits greater cytotoxicity than nicotine.

Table 3: Comparative Toxicity of 6-Methylnicotine

| Parameter | Species/Cell Line | Observation | Reference(s) |

| Cytotoxicity | Human Bronchial Epithelial Cells (BEAS-2B) | 6-MN is more cytotoxic than nicotine. | |

| LD₅₀ (Lethal Dose, 50%) | Mouse | 6-MN is ~2.6 times more potent (lower LD₅₀) than (S)-nicotine. | |

| Mutagenicity (Ames test) | Salmonella typhimurium | Comparable to (S)-nicotine. |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the measurement of cell viability in BEAS-2B cells exposed to 6-methylnicotine using an MTS assay.

Materials:

-

BEAS-2B human bronchial epithelial cells.

-

Complete cell culture medium (e.g., BEGM).

-

96-well cell culture plates.

-

6-Methylnicotine and nicotine solutions of known concentrations.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

Microplate reader.

Procedure:

-

Seed BEAS-2B cells into a 96-well plate at a density of approximately 15,000 cells/well and incubate for 24 hours until they reach about 70% confluency.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of 6-methylnicotine or nicotine. Include untreated cells as a negative control.

-

Incubate the cells with the test compounds for a specified period (e.g., 24 hours).

-

After incubation, remove the medium containing the test compounds and replace it with 100 µL of fresh medium.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified, 5% CO₂ atmosphere.

-

Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The amount of color formed is proportional to the number of viable cells.

Signaling Pathways Implicated in Toxicity

Research suggests that the toxic effects of 6-methylnicotine may be mediated through the activation of specific signaling pathways. In human bronchial epithelial cells, 6-MN has been shown to have a more significant effect on the expression of cancer-related genes than nicotine, with pathways involving NF-κB, EGFR, and MET being implicated.

Signaling Pathway Diagram:

Conclusion and Future Directions

The re-emergence of 6-methylnicotine in consumer products necessitates a renewed and rigorous scientific investigation into its properties. Early research, as summarized in this guide, indicates that 6-methylnicotine is a potent nicotinic agonist with a distinct metabolic profile and potentially greater toxicity compared to nicotine. The provided experimental protocols offer a foundation for researchers to conduct further studies to fill the existing knowledge gaps.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the binding affinities (Kᵢ) and functional activities (EC₅₀, Eₘₐₓ) of 6-methylnicotine and its primary metabolites at all major nAChR subtypes.

-

Stereoselective Synthesis and Evaluation: Developing and utilizing stereoselective synthesis methods to evaluate the pharmacological and toxicological properties of the individual (S)- and (R)-enantiomers of 6-methylnicotine.

-

In Vivo Studies: Conducting detailed in vivo studies in animal models to characterize the pharmacokinetics (Cₘₐₓ, Tₘₐₓ, half-life), behavioral effects, and long-term toxicity of 6-methylnicotine.

-

Human Studies: If deemed appropriate based on preclinical data, carefully designed human studies will be necessary to understand its effects in the context of human use.

A thorough understanding of the science of 6-methylnicotine is crucial for informing public health policy and regulatory decisions regarding this novel nicotine analog.

An In-Depth Technical Guide on the Chemical Properties and Structure of (+/-)-6-Methylnicotine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of (+/-)-6-Methylnicotine (6-MN), a synthetic analog of nicotine (B1678760). It details the compound's chemical structure, physicochemical properties, and pharmacological profile, with a focus on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes associated biological pathways and experimental workflows. The information presented is intended to serve as a foundational resource for professionals engaged in research and development involving novel cholinergic ligands.

Introduction

This compound is a nicotine analogue characterized by the addition of a methyl group at the 6-position of the pyridine (B92270) ring.[1] This structural modification alters its interaction with nicotinic acetylcholine receptors (nAChRs) and its metabolic profile compared to nicotine.[1] Recently, 6-Methylnicotine has been identified in commercial consumer products, such as electronic cigarettes and oral pouches, marketed as a nicotine alternative under trade names like Metatine and Nixodine-S.[1][2] While sometimes claimed to be "not made or derived from tobacco," trace amounts have been reported to occur naturally in tobacco.[1][3][4]

Studies indicate that 6-Methylnicotine exhibits higher activity at nAChRs and presents differences in toxicity when compared with nicotine.[1] This guide consolidates the available technical data on its chemical properties, structure, synthesis, and biological activity to support further research and development.

Chemical Structure and Properties

6-Methylnicotine is a chiral molecule existing as (S) and (R) enantiomers. The racemic mixture is denoted as this compound. The (S)-enantiomer is reported to be the more biologically active form at central α4β2 nicotinic acetylcholine receptors, analogous to (S)-nicotine.[1]

Table 1: Chemical Identifiers and Properties of 6-Methylnicotine

| Property | Value | Reference(s) |

| IUPAC Name | (±)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine | [1] |

| Alternate Names | 3-Methyl-6-(1-methyl-2-pyrrolidinyl)pyridine, 6-MN | [5] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][5] |

| Molecular Weight | 176.26 g/mol | [1][5][6] |

| CAS Number | Racemic: 101540-79-8 (S)-enantiomer: 13270-56-9 (R)-enantiomer: 875897-17-9 | [1][5][7] |

| SMILES | Racemic: CC1=NC=C(C=C1)C2CCCN2C(S)-enantiomer: CC1=NC=C(C=C1)[C@@H]2CCCN2C(R)-enantiomer: CC1=NC=C(C=C1)[C@H]2CCCN2C | [1][7] |

| Purity (Reported Sample) | ~98% (racemic) | [8] |

Pharmacology and Biological Activity

Mechanism of Action and Receptor Binding

Like nicotine, 6-Methylnicotine exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][9] In-vitro and rodent studies suggest that methyl substitution at the 6-position can enhance both binding affinity and functional potency at nAChRs compared to nicotine.[1] A study investigating a series of 6-substituted nicotine analogs reported binding affinities (Ki values) ranging from 0.45 nM to over 10,000 nM, demonstrating that modifications at this position significantly impact receptor interaction.[10] Furthermore, QSAR computational models predict that 6-Methylnicotine has a similar potency and binding affinity to that of (S)-nicotine.[8]

Functional Activity and Signaling Pathways

Activation of nAChRs by an agonist like 6-Methylnicotine leads to the opening of the ion channel, resulting in an influx of cations, most notably Ca²⁺.[11] This calcium influx acts as a second messenger, triggering multiple downstream intracellular signaling cascades. The most predominant nAChR subtypes in the central nervous system, α7 and α4β2, are known to activate the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway.[11][12][13][14] These pathways are crucial in mediating cellular responses such as promoting neuronal survival and neuroprotection.[11][13]

Toxicology Summary

Preliminary toxicological assessments indicate that 6-Methylnicotine may have a different safety profile than nicotine. In human bronchial epithelial cells, e-liquids containing 6-MN were found to generate more reactive oxygen species (ROS) and induce greater cytotoxicity across tested doses compared to nicotine.[1][15] In vivo mouse studies also showed that 6-MN produced acute neurotoxic signs that were not observed with an equimolar dose of nicotine.[1]

Experimental Protocols

Synthesis of Racemic this compound

A common route for synthesizing racemic 6-Methylnicotine begins with commercially available starting materials, methyl 6-methylnicotinate (B8608588) and γ-butyrolactone, and proceeds through several key steps.[16][17]

Methodology:

-

Ester Condensation: γ-butyrolactone is dissolved in an organic solvent (e.g., THF) and cooled. A strong base (e.g., sodium hydride, NaH) is added, followed by methyl 6-methylnicotinate. The reaction proceeds at room temperature to form an intermediate compound.[16][17]

-

Cyclization/Reduction: The intermediate from the previous step undergoes cyclization and reduction. This can be achieved using a reducing agent like sodium borohydride (B1222165) at low temperatures to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502).[16]

-

N-Methylation: The final step involves the N-methylation of the pyrrolidine (B122466) ring. 2-methyl-5-(pyrrolidin-2-yl)pyridine is dissolved in methanol, and paraformaldehyde is added. The mixture is heated to yield the final product, this compound.[16][18]

-

Purification: The crude product is purified through a series of steps including pH adjustment, extraction with an organic solvent (e.g., ethyl acetate), and vacuum distillation to obtain pure this compound.[18]

Radioligand Binding Assay Protocol

Radioligand binding assays are the standard method for determining the affinity (Ki) of a test compound for a specific receptor.[19]

Methodology:

-

Membrane Preparation: Tissue or cells expressing the nAChR of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a buffer, often with a cryoprotectant, and stored at -80°C. Protein concentration is determined using an assay like the BCA assay.[20]

-

Assay Incubation: The assay is typically performed in a 96-well plate. To each well, the following are added: the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound (6-Methylnicotine).[19][20]

-

Equilibrium and Filtration: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.[20][21]

-

Washing and Counting: The filters are washed multiple times with an ice-cold buffer to remove any remaining unbound radioligand.[21] After drying, scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.[20]

-

Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

Two-Electrode Voltage Clamp (TEVC) Protocol

TEVC is an electrophysiological technique used to measure ion currents across the membrane of large cells, such as Xenopus oocytes, while controlling the membrane voltage.[22][23] It is ideal for characterizing the functional properties of ligand-gated ion channels like nAChRs.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and treated to remove the follicular layer. They are then injected with cRNA encoding the specific nAChR subunits of interest and incubated for several days to allow for receptor expression on the cell surface.

-

Electrode Placement: An oocyte is placed in a recording chamber perfused with a buffer solution. Two microelectrodes are carefully inserted into the oocyte.[24]

-

Voltage Electrode: Senses the membrane potential (Vm).

-

Current Electrode: Injects current into the cell.

-

-

Voltage Clamping: The membrane potential measured by the voltage electrode is fed into a feedback amplifier. This amplifier compares the actual Vm to a desired command voltage set by the researcher. It then injects the necessary current through the current electrode to "clamp" the membrane potential at the command value.[23][24]

-

Data Acquisition: The oocyte is perfused with a solution containing the agonist (6-Methylnicotine) at various concentrations. The current that flows across the membrane in response to the agonist is recorded. This allows for the determination of functional parameters such as EC₅₀ (effective concentration for 50% of maximal response) and the maximal current response (Imax).

Conclusion

This compound is a potent nicotinic acetylcholine receptor agonist with a chemical structure and pharmacological profile distinct from nicotine. Its enhanced affinity and potency at nAChRs, coupled with a unique toxicological profile, underscore the need for comprehensive investigation. The experimental protocols for synthesis, binding affinity determination, and functional analysis detailed in this guide provide a framework for researchers to further elucidate the properties of this compound. As 6-Methylnicotine continues to appear in consumer products, a thorough understanding of its chemistry, pharmacology, and safety is critical for both regulatory assessment and the development of novel therapeutic agents.

References

- 1. 6-Methylnicotine - Wikipedia [en.wikipedia.org]

- 2. mckinneyrsa.com [mckinneyrsa.com]

- 3. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed " by James F. Pankow, Wentai Luo et al. [pdxscholar.library.pdx.edu]

- 5. scbt.com [scbt.com]

- 6. (S)-6-Methylnicotine | CymitQuimica [cymitquimica.com]

- 7. GSRS [precision.fda.gov]

- 8. Chemical, pharmacological, and toxicological assessment of 6-methylnicotine | CORESTA [coresta.org]

- 9. outlawdip.com [outlawdip.com]

- 10. researchgate.net [researchgate.net]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. recoveryreview.blog [recoveryreview.blog]

- 16. benchchem.com [benchchem.com]

- 17. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Voltage clamp - Wikipedia [en.wikipedia.org]

- 24. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

A Glimpse into the Dawn of Nicotinic Drug Discovery: The Synthetic Nicotine Analogs of the 1960s

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide on the Historical Development of Synthetic Nicotine (B1678760) Analogs in the 1960s.

The 1960s marked a pivotal, albeit nascent, period in the exploration of synthetic nicotine analogs. Driven by a burgeoning interest in understanding the structure-activity relationships of nicotinic compounds, researchers began to systematically modify the nicotine molecule. This guide delves into the core technical aspects of this early research, focusing on the key synthetic methodologies and pharmacological evaluation techniques of the era.

The Pioneering Syntheses of Nicotine Analogs

At the forefront of this research endeavor was the work of H. Erdtman, F. Haglid, and I. Wellings, whose series of papers in Acta Chemica Scandinavica in 1963 laid a foundational stone for the field. Their approach was methodical: to dissect the nicotine molecule and investigate the pharmacological significance of its constituent parts. The primary strategies involved the synthesis of two main classes of analogs: those with a cleaved pyrrolidine (B122466) ring and N-alkyl substituted nornicotine (B190312) derivatives.

Experimental Protocols for Synthesis

The synthetic routes employed in the 1960s were characteristic of the organic chemistry of the time, relying on classical reaction mechanisms. Below are detailed methodologies for the synthesis of key analogs, reconstructed from the available literature.

1. Synthesis of Analogs with an Opened Pyrrolidine Ring:

This series aimed to understand the importance of the intact pyrrolidine ring for nicotinic activity. A representative example is the synthesis of 3-(δ-Methylaminobutyl)-pyridine .

-

Starting Material: Nicotine

-

Reaction: Catalytic Hydrogenation

-

Procedure:

-

10 g of nicotine was dissolved in 200 ml of water.

-

2 g of a 10% palladium on charcoal catalyst was added.

-

The mixture was hydrogenated at 54°C until one mole of hydrogen was consumed.

-

The catalyst was removed by filtration.

-

The product was isolated as the oxalate (B1200264) salt.

-

Decomposition of the oxalate salt yielded the free base, which was then purified by distillation to give 3-(δ-methylaminobutyl)-pyridine.

-

2. Synthesis of N-Alkyl Substituted Nornicotines:

This series explored the impact of the size of the N-alkyl group on the pyrrolidine ring on pharmacological activity. The synthesis of N-ethylnornicotine is a characteristic example.

-

Starting Material: Nornicotine

-

Reaction: Acetylation followed by Reduction

-

Procedure:

-

Nornicotine was acetylated using a suitable acetylating agent.

-

The resulting amide was then reduced using lithium aluminium hydride.

-

The final product, N-ethylnornicotine, was isolated and purified. A similar procedure was used to synthesize N-propylnornicotine, substituting propionic acid and its anhydride (B1165640) in the initial acylation step.

-

Pharmacological Evaluation: The Guinea Pig Ileum Bioassay

To assess the biological activity of these newly synthesized compounds, researchers in the 1960s relied heavily on isolated tissue preparations. The guinea pig ileum bioassay was a standard method for determining the "nicotinic activity" of a compound, which was a measure of its ability to induce smooth muscle contraction via stimulation of nicotinic receptors present in the enteric nervous system.

Experimental Protocol for Guinea Pig Ileum Bioassay

-

Tissue Preparation:

-

A guinea pig was sacrificed, and a section of the ileum was excised.

-

The isolated ileum was placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature (typically 37°C), and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

-

One end of the ileum segment was fixed, and the other was attached to a lever to record muscle contractions.

-

-

Assay Procedure:

-

The tissue was allowed to equilibrate in the organ bath for a set period.

-

A standard solution of l-nicotine was added to the bath at various concentrations to establish a dose-response curve.

-

The synthesized analog was then added to the bath at different concentrations, and the resulting contractions were recorded.

-

The "physiological activity" of the analog was determined by comparing the concentration required to produce a contraction of a certain magnitude to the concentration of l-nicotine required to produce the same effect. This was often expressed as a relative activity, with l-nicotine set to a value of 1.0.

-

Quantitative Data on Physiological Activity

Table 1: Physiological Activities of Nicotine Analogs with a Broken Pyrrolidine Ring (Series a)

| Compound No. | Structure | Physiological Activity (Relative to l-nicotine = 1.0) |

| 1 | 3-(δ-Methylaminobutyl)-pyridine | 0.01 |

| 2 | 3-(δ-Dimethylaminobutyl)-pyridine | 0.003 |

| 3 | 3-(γ-Methylaminopropyl)-pyridine | 0.001 |

| 4 | 3-(γ-Dimethylaminopropyl)-pyridine | < 0.001 |

| 5 | 3-(β-Methylaminoethyl)-pyridine | < 0.001 |

| 6 | 3-(β-Dimethylaminoethyl)-pyridine | < 0.001 |

| 7 | 3-(α-Methylaminomethyl)-pyridine | < 0.001 |

Data sourced from Erdtman, Haglid, and Wellings (1963), Acta Chemica Scandinavica.

Table 2: Physiological Activities of N-Alkyl Substituted Nornicotines (Series b)

| Substituent (R) on Pyrrolidine Nitrogen | Physiological Activity (Relative to l-nicotine = 1.0) |

| H (Nornicotine) | 0.125 |

| Methyl (Nicotine) | 1.0 |

| Ethyl | 0.33 |

| Propyl | 0.1 |

| Isopropyl | 0.02 |

| Butyl | 0.03 |

| Isobutyl | 0.01 |

| Allyl | 0.25 |

| Benzyl | 0.01 |

Data sourced from Erdtman, Haglid, and Wellings (1963), Acta Chemica Scandinavica.

Understanding of Nicotinic Signaling in the 1960s

The concept of the "receptive substance," the precursor to the modern understanding of a receptor, had been proposed early in the 20th century. By the 1960s, it was established that nicotine and related compounds exerted their effects by interacting with these specific receptive sites, which were later identified as nicotinic acetylcholine (B1216132) receptors (nAChRs). However, the detailed molecular understanding of these receptors and their downstream signaling pathways was still in its infancy.

The prevailing model was that the binding of a nicotinic agonist to its receptor on the cell surface directly triggered a physiological response, such as muscle contraction or nerve depolarization. The idea of the receptor as a ligand-gated ion channel was beginning to take shape, but the specific subunit composition and the intricate intracellular signaling cascades that are known today were yet to be discovered. Research in this era was primarily focused on the physiological and pharmacological outcomes of receptor activation rather than the molecular mechanisms.

Visualizing the 1960s Research Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the study of synthetic nicotine analogs during the 1960s.

Caption: A simplified workflow for the synthesis of nicotine analogs in the 1960s.

Caption: The experimental workflow for the pharmacological evaluation of nicotine analogs using the guinea pig ileum bioassay.

The Emerging Pharmacology of 6-Methylnicotine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine (6-MN), a synthetic analog of nicotine (B1678760), has recently emerged as a molecule of significant interest within the scientific community.[1][2] Initially identified in certain electronic cigarette and oral pouch products, its distinct pharmacological profile compared to nicotine warrants a thorough investigation into its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current understanding of 6-methylnicotine, focusing on its synthesis, pharmacology, toxicology, and the signaling pathways it modulates. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

6-Methylnicotine is a nicotine analog characterized by a methyl group at the 6-position of the pyridine (B92270) ring.[1] While structurally similar to nicotine, this modification results in altered affinity and functional potency at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Preliminary studies in cellular and animal models suggest that 6-MN exhibits higher activity at nAChRs and displays differences in metabolism and toxicity when compared to nicotine.[1] These distinct properties open avenues for exploring its potential in therapeutic areas where nAChR modulation is beneficial, while also necessitating a careful evaluation of its safety profile. This guide aims to consolidate the existing scientific literature to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic landscape of 6-methylnicotine.

Chemical Synthesis

The synthesis of racemic 6-methylnicotine can be achieved through a multi-step process. The following diagram and protocol are based on established synthetic methodologies.[3][4]

Synthetic Workflow

References

understanding the racemic mixture of (+/-)-6-Methylnicotine

An In-Depth Technical Guide to the Racemic Mixture of (+/-)-6-Methylnicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (6-MN) is a synthetic analog of nicotine (B1678760) distinguished by a methyl group at the 6-position of the pyridine (B92270) ring. This structural modification significantly alters its pharmacological profile, reportedly increasing its potency and affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to nicotine.[1] Its emergence in commercial electronic cigarette and oral pouch products, often marketed as a "tobacco-free" alternative, has raised considerable interest and concern within the scientific and regulatory communities.[2][3][4] This document provides a comprehensive technical overview of the racemic mixture of this compound, detailing its synthesis, pharmacological activity, toxicological profile, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Chemical Synthesis of Racemic this compound

The synthesis of racemic 6-Methylnicotine is a multi-step process that typically begins with commercially available precursors, methyl 6-methylnicotinate (B8608588) and γ-butyrolactone. The process involves a key condensation reaction, followed by cyclization, reduction, and N-methylation to yield the final racemic product.

Experimental Protocol: Synthesis

A representative laboratory-scale synthesis protocol is detailed below.

Step 1: Condensation Reaction

-

Dissolve γ-butyrolactone in an anhydrous organic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution.

-

Allow the mixture to stir at 0°C for approximately 30 minutes.

-

Add methyl 6-methylnicotinate to the reaction mixture.

-

Remove the ice bath and allow the reaction to proceed at room temperature for approximately 5 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC). The product of this step is an intermediate compound (Compound I).

Step 2: Acidic Hydrolysis and Decarboxylation

-

To the solution containing Compound I, carefully add a small amount of 5% dilute hydrochloric acid until gas evolution ceases.

-

Add concentrated hydrochloric acid and 1,4-dioxane.

-

Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Compound I by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Under an ice bath, adjust the pH to ~9 using a 50% NaOH solution.

-

Extract the product (Compound II) with a suitable organic solvent, combine the organic phases, and concentrate to dryness.

Step 3: Reduction of the Pyrrolidone Ring

-

Dissolve Compound II in methanol (B129727).

-

Add sodium borohydride (B1222165) to the solution.

-

Maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502).

Step 4: N-Methylation

-

Dissolve the 2-methyl-5-(pyrrolidin-2-yl)pyridine from the previous step in methanol.

-

Add paraformaldehyde to the solution.

-

Heat the mixture to 50°C and monitor the reaction's completion by LC-MS (typically 7 hours).

-

Distill off the methanol and excess paraformaldehyde under reduced pressure.

-

Adjust the pH to ~11 with 40% aqueous sodium hydroxide.

-

Extract the final product, racemic this compound, three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product. Chiral analysis confirms a racemic (1:1) mixture of R and S enantiomers.

Visualization: Synthesis Workflow

References

- 1. High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]

- 4. An electronic cigarette pod system delivering 6-methyl nicotine, a synthetic nicotine analog, marketed in the United States as “PMTA exempt” - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicity Profile of 6-Methylnicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylnicotine, a synthetic analog of nicotine (B1678760), has emerged as a molecule of interest in various consumer products. Its structural similarity to nicotine necessitates a thorough evaluation of its toxicological profile to understand its potential impact on human health. This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of 6-methylnicotine, focusing on its cytotoxic and genotoxic effects, as well as its underlying mechanisms of action. The information presented herein is compiled from recent scientific studies to aid researchers and drug development professionals in their assessment of this compound.

Cytotoxicity Assessment

Initial in vitro studies have consistently demonstrated that 6-methylnicotine exhibits greater cytotoxicity compared to nicotine in human bronchial epithelial cells. These findings are critical for establishing preliminary safety parameters and guiding further toxicological investigations.

Quantitative Cytotoxicity Data

While multiple studies have qualitatively established the higher toxicity of 6-methylnicotine, specific IC50 values are not consistently reported in the publicly available literature. The following table summarizes the comparative cytotoxicity findings.

| Compound | Cell Line | Assay | Key Findings | Reference |

| 6-Methylnicotine | BEAS-2B | CCK-8 | More sensitive (higher inhibition of cell survival) compared to nicotine. | [1][2] |

| Nicotine | BEAS-2B | CCK-8 | Less cytotoxic compared to 6-methylnicotine. | [1][2] |

| 6-Methylnicotine (in e-liquid) | HBEC3-KT | Not Specified | Significantly increased cytotoxicity in a dose-specific manner compared to nicotine. | [3] |

| Nicotine (in e-liquid) | HBEC3-KT | Not Specified | Less cytotoxic compared to 6-methylnicotine containing e-liquids. | [3] |

Note: Specific IC50 values for 6-methylnicotine in these studies are not available in the cited literature.

Experimental Protocol: Cell Viability Assay (MTT/CCK-8)

This protocol outlines a general procedure for assessing the cytotoxicity of 6-methylnicotine using a tetrazolium-based assay (e.g., MTT or CCK-8) with human bronchial epithelial cells (BEAS-2B).

1. Cell Culture:

-

Culture BEAS-2B cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

-

Prepare a stock solution of 6-methylnicotine in a suitable solvent (e.g., sterile PBS or DMSO).

-

Prepare a series of dilutions of 6-methylnicotine in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of 6-methylnicotine. Include a vehicle control (medium with solvent) and a positive control.

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

4. Cell Viability Measurement:

-

Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve.

-

If applicable, determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Genotoxicity Assessment

The genotoxic potential of a compound is a critical endpoint in toxicity screening. While comprehensive genotoxicity data for 6-methylnicotine is still emerging, initial assessments can be performed using standard in vitro assays.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

1. Bacterial Strains:

-

Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

2. Metabolic Activation:

-

Perform the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

3. Test Procedure (Plate Incorporation Method):

-

Prepare serial dilutions of 6-methylnicotine.

-

In a test tube, mix the test compound dilution, the bacterial culture, and either the S9 mix or a buffer.

-

Add molten top agar (B569324) to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage (clastogenicity and anuegenicity).

1. Cell Culture:

-

Use a suitable mammalian cell line, such as CHO-K1, V79, L5178Y, or TK6.

2. Compound Treatment:

-

Expose the cells to various concentrations of 6-methylnicotine, with and without S9 metabolic activation.

-

Include a vehicle control and a positive control (a known clastogen and/or aneugen).

-

Treat the cells for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 24 hours).

3. Cell Harvest and Staining:

-

Add a cytokinesis blocker (e.g., cytochalasin B) to the culture to accumulate binucleated cells.

-

Harvest the cells and fix them.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

4. Microscopic Analysis:

-

Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Mechanism of Action: Oxidative Stress and Signaling Pathways

Reactive Oxygen Species (ROS) Induction

Studies have shown that 6-methylnicotine induces the generation of reactive oxygen species (ROS) in human bronchial epithelial cells to a greater extent than nicotine.[3] This oxidative stress can lead to cellular damage and activate downstream signaling pathways.

Quantitative ROS Data

| Compound | Cell Line | Assay | Key Findings | Reference |

| 6-Methylnicotine (in e-liquid) | HBEC3-KT | Not Specified | Significantly increased intracellular ROS induction in a dose-specific manner compared to nicotine. | [3] |

| Nicotine (in e-liquid) | HBEC3-KT | Not Specified | Lower intracellular ROS induction compared to 6-methylnicotine containing e-liquids. | [3] |

Experimental Protocol: Intracellular ROS Assay (DCFDA)

This protocol describes a common method for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

1. Cell Culture and Seeding:

-

Culture and seed human bronchial epithelial cells (e.g., BEAS-2B or HBEC3-KT) in a 96-well plate as described for the cytotoxicity assay.

2. DCFDA Loading:

-

Remove the culture medium and wash the cells with a warm buffer (e.g., PBS).

-

Load the cells with DCFDA (e.g., 10 µM) in a buffer and incubate for 30-60 minutes at 37°C in the dark.

3. Compound Treatment:

-

Wash the cells to remove the excess DCFDA.

-

Add the medium containing different concentrations of 6-methylnicotine to the wells.

-

Incubate for the desired time period.

4. Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

5. Data Analysis:

-

Calculate the fold increase in fluorescence relative to the vehicle control.

Signaling Pathways

As an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), 6-methylnicotine is expected to activate similar downstream signaling pathways as nicotine. Research has confirmed that 6-methylnicotine impacts cancer-related pathways, including those involving NF-κB, EGFR, and MET.[1]

Caption: Signaling pathways impacted by 6-methylnicotine in bronchial epithelial cells.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a novel compound like 6-methylnicotine.

Caption: General workflow for in vitro toxicity screening of 6-methylnicotine.

Conclusion

The initial in vitro toxicity screening of 6-methylnicotine indicates a higher cytotoxic potential and a greater induction of reactive oxygen species in human bronchial epithelial cells compared to nicotine. Furthermore, 6-methylnicotine has been shown to modulate cancer-related signaling pathways, including NF-κB, EGFR, and MET. While these findings provide a crucial preliminary toxicological profile, further research is warranted to establish definitive quantitative measures such as IC50 values and to fully elucidate the long-term consequences of exposure. The experimental protocols and workflows detailed in this guide offer a foundational framework for researchers and drug development professionals to conduct further comprehensive in vitro toxicity assessments of 6-methylnicotine and other novel nicotine analogs.

References

- 1. Comparative analyses of transcriptome sequencing and carcinogenic exposure toxicity of nicotine and 6-methyl nicotine in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design: Studying the Effects of 6-Methylnicotine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylnicotine, a synthetic analog of nicotine (B1678760), has emerged as a novel psychoactive substance in e-cigarette products, often marketed under names like "Metatine" or "NoNic" to navigate regulatory frameworks governing tobacco and nicotine products.[1][2] Preliminary evidence suggests that 6-methylnicotine may exhibit greater potency and toxicity than nicotine, raising significant public health concerns.[1][3] In vitro studies have indicated its higher cytotoxicity in human bronchial epithelial cells, and in vivo data from rat studies suggest a lower median lethal dose (LD50) compared to nicotine, indicating increased toxicity.[1][3][4]

Pharmacologically, 6-methylnicotine is understood to exert its effects through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), similar to nicotine.[5][6] However, its specific in vivo pharmacokinetic and pharmacodynamic profiles, as well as its long-term toxicological effects, remain largely uncharacterized. These application notes provide a comprehensive guide for designing and conducting in vivo experiments to thoroughly investigate the effects of 6-methylnicotine.

Signaling Pathways

6-methylnicotine, as a nicotinic acetylcholine receptor (nAChR) agonist, is expected to activate downstream signaling cascades similar to nicotine. The primary targets are neuronal nAChRs, which are ligand-gated ion channels. Upon binding of an agonist like 6-methylnicotine, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which depolarizes the neuron and triggers a cascade of intracellular events.

Experimental Workflow

A systematic in vivo investigation of 6-methylnicotine should follow a structured workflow, progressing from initial characterization to more complex behavioral and toxicological assessments.

Experimental Protocols

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 6-methylnicotine.

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

-

Dose Administration:

-

Intravenous (IV) bolus dose (e.g., 0.1 mg/kg) via the tail vein to determine baseline kinetic parameters.

-

Oral gavage (PO) or intraperitoneal (IP) injection (e.g., 1 mg/kg) to assess bioavailability.

-

-

Blood Sampling:

-

Serial blood samples (approx. 100 µL) collected from the saphenous vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

-

-

Sample Processing:

-

Plasma separated by centrifugation.

-

Urine and feces collected over 24 hours in metabolic cages.

-

-

Bioanalysis:

-

Quantification of 6-methylnicotine and its potential metabolites (e.g., 6-methylcotinine) in plasma, urine, and fecal homogenates using a validated LC-MS/MS method.[7]

-

-

Data Analysis:

-

Pharmacokinetic parameters calculated using non-compartmental analysis (e.g., Phoenix WinNonlin).

-

Data Presentation:

| Parameter | Unit | IV Administration | PO/IP Administration |

| Cmax | ng/mL | ||

| Tmax | h | ||

| AUC(0-t) | ngh/mL | ||

| AUC(0-inf) | ngh/mL | ||

| t1/2 | h | ||

| CL | L/h/kg | ||

| Vd | L/kg | ||

| F (%) | % | N/A |

Behavioral Assays

Objective: To assess the rewarding, reinforcing, and addictive potential of 6-methylnicotine.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Methodology:

-

Habituate mice to open-field arenas for 30 minutes.

-

Administer 6-methylnicotine (e.g., 0.1, 0.5, 1.0 mg/kg, IP) or saline.

-

Record locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

Methodology:

-

Pre-conditioning: Allow mice to freely explore a two-chamber apparatus and record baseline preference.

-

Conditioning (8 days):

-

Administer 6-methylnicotine and confine the mouse to one chamber for 30 minutes on alternating days.

-

Administer saline and confine the mouse to the other chamber on the other days.

-

-

Post-conditioning (Test Day): Place the mouse in the apparatus with free access to both chambers and record the time spent in each.

Methodology:

-

Surgically implant a catheter into the jugular vein of rats.

-

Allow rats to recover and then train them to press a lever for food reinforcement.

-

Substitute food with IV infusions of 6-methylnicotine (e.g., 0.01, 0.03, 0.06 mg/kg/infusion) on a fixed-ratio schedule.

-

Measure the number of infusions earned per session to determine reinforcing efficacy.

Data Presentation:

| Behavioral Assay | Dependent Variable | Vehicle Control | 6-Methylnicotine (Low Dose) | 6-Methylnicotine (Mid Dose) | 6-Methylnicotine (High Dose) |

| Locomotor Activity | Total Distance (cm) | ||||

| Rearing Frequency | |||||

| CPP | Time in Drug-Paired Chamber (s) | ||||

| Self-Administration | Infusions per Session |

Toxicological Assessment

Objective: To evaluate the acute and sub-chronic toxicity of 6-methylnicotine.

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

Methodology:

-

Administer escalating single doses of 6-methylnicotine to different groups of rats via the intended route of human exposure (e.g., oral or inhalation).

-

Observe animals for clinical signs of toxicity and mortality for 14 days.

-

Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Methodology:

-

Administer 6-methylnicotine daily for 28 days at three dose levels (low, mid, high) and a vehicle control.

-

Monitor clinical signs, body weight, and food/water consumption throughout the study.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Conduct a full necropsy and histopathological examination of major organs.

Data Presentation:

| Parameter | Unit | Control | 6-Methylnicotine (Low Dose) | 6-Methylnicotine (Mid Dose) | 6-Methylnicotine (High Dose) |

| Hematology | |||||

| Red Blood Cells | 10^6/µL | ||||

| Hemoglobin | g/dL | ||||

| White Blood Cells | 10^3/µL | ||||

| Clinical Chemistry | |||||

| ALT | U/L | ||||

| AST | U/L | ||||

| BUN | mg/dL | ||||

| Creatinine | mg/dL | ||||

| Organ Weights | |||||

| Liver | g | ||||

| Kidneys | g | ||||

| Lungs | g | ||||

| Brain | g | ||||

| Histopathology | |||||

| Liver | (Microscopic Findings) | ||||

| Lungs | (Microscopic Findings) |

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of 6-methylnicotine. Given the limited data available and the potential for increased potency and toxicity compared to nicotine, a cautious and systematic approach is paramount.[1][3] The findings from these studies will be critical for informing regulatory agencies, healthcare professionals, and the public about the potential health risks associated with this emerging nicotine analog. Further research into the chronic effects and developmental toxicity of 6-methylnicotine is also warranted.

References

- 1. 6-methyl nicotine in disposable e-cigarettes - AT Schweiz [at-schweiz.ch]

- 2. medrxiv.org [medrxiv.org]

- 3. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]

- 4. Alarming Concerns Surrounding 6-Methyl Nicotine - Vape Blog [thevapeshop.co.uk]

- 5. Chemical, pharmacological, and toxicological assessment of 6-methylnicotine | CORESTA [coresta.org]

- 6. medrxiv.org [medrxiv.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of 6-Methylnicotine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine (6-MN), a synthetic analog of nicotine (B1678760), has emerged in consumer products, prompting significant interest from the public health and drug development sectors.[1] Its structural similarity to nicotine suggests a potential for comparable physiological effects and addictive properties, necessitating robust analytical methods for its detection and quantification in biological matrices.[1] These methods are crucial for pharmacokinetic studies, toxicological risk assessment, and monitoring exposure in preclinical and clinical research. This document provides detailed application notes and protocols for the analysis of 6-methylnicotine in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Analytical Methods Overview

The quantification of 6-methylnicotine in biological samples such as urine, blood, plasma, and serum predominantly relies on chromatographic separation coupled with mass spectrometric detection. Both GC-MS and LC-MS/MS offer the high selectivity and sensitivity required for accurate measurements at trace levels.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and suitability for a wide range of analytes in complex matrices. It generally involves a straightforward sample preparation, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for the analysis of volatile and semi-volatile compounds like 6-methylnicotine. Sample preparation may involve liquid-liquid extraction followed by derivatization, although direct injection of the extract is also common.

Experimental Protocols

The following are detailed protocols for the analysis of 6-methylnicotine in biological samples. These protocols are based on established methods for nicotine and its metabolites and can be adapted and validated for 6-methylnicotine.

Protocol 1: Quantification of 6-Methylnicotine in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of 6-methylnicotine in human urine using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen urine samples at room temperature and vortex for 15 seconds.

-

Pipette 250 µL of urine into a 2 mL polypropylene (B1209903) microcentrifuge tube.

-

Add 40 µL of an internal standard solution (e.g., 6-methylnicotine-d3 at 250 ng/mL in methanol).

-

Add 50 µL of 5 N sodium hydroxide (B78521) to basify the sample.

-

Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene (B1212753) chloride:diethyl ether) and vortex for 1.5 minutes.[2]

-

Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[2]

-

Transfer 1 mL of the upper organic layer to a clean 1.5 mL HPLC vial.

-

Add 10 µL of 0.25 N hydrochloric acid to the extract.[2]

-

Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.[2]

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[2]

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[3]

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

3. MRM Transitions (Hypothetical)

The specific MRM transitions for 6-methylnicotine and its deuterated internal standard would need to be optimized. Based on the structure of 6-methylnicotine (m/z 177.2), a potential precursor ion would be [M+H]+. Fragmentation would likely occur at the pyrrolidine (B122466) ring.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 6-Methylnicotine | 177.2 | To be determined empirically |

| 6-Methylnicotine-d3 (IS) | 180.2 | To be determined empirically |

4. Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

-

Linearity: A calibration curve should be prepared by spiking blank urine with known concentrations of 6-methylnicotine. A linear range appropriate for the expected sample concentrations should be established.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.

-

Matrix Effect: Assessed to ensure that components of the urine matrix do not interfere with the ionization of the analyte.

-

Stability: The stability of 6-methylnicotine in urine under various storage conditions should be evaluated.

Protocol 2: Quantification of 6-Methylnicotine in Human Plasma/Serum by GC-MS

This protocol provides a framework for analyzing 6-methylnicotine in plasma or serum using gas chromatography-mass spectrometry. 6-methylnicotine has been successfully used as an internal standard in GC-MS methods for nicotine, indicating its suitability for this technique.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of plasma or serum into a glass test tube.

-

Add a known amount of an appropriate internal standard (e.g., quinoline).

-

Add 5 N NaOH to basify the sample.

-

Add 5 mL of methyl t-butyl ether (MTBE) as the extraction solvent.[5]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer (MTBE) to a new tube.

-

The extract can be concentrated if necessary by evaporating the solvent under a gentle stream of nitrogen.

-

Reconstitute in a suitable solvent for GC-MS injection (e.g., ethyl acetate).

-

Transfer to a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A mass selective detector operating in selected ion monitoring (SIM) mode.

-

GC Column: A DB-5MS capillary column (30 m × 0.25 mm i.d.; 0.25-μm film thickness) or similar.[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[4]

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at 15°C/minute.

-

Ramp 2: Increase to 300°C at 20°C/minute.[4]

-

-

Injection Mode: Splitless[4]

3. Selected Ion Monitoring (SIM)

The monitored ions for quantitation would be selected based on the mass spectrum of 6-methylnicotine. For nicotine, m/z 84 is a major fragment ion, and a similar fragmentation pattern might be expected for 6-methylnicotine.[4]

| Compound | Quantitation Ion (m/z) | Qualifier Ion (m/z) |

| 6-Methylnicotine | To be determined | To be determined |

| Internal Standard | To be determined | To be determined |

4. Method Validation

Similar to the LC-MS/MS method, the GC-MS method must be fully validated for linearity, LOD, LOQ, accuracy, precision, and stability in plasma/serum.

Data Presentation

The following tables summarize expected quantitative data for analytical methods for 6-methylnicotine, based on published methods for nicotine and its metabolites. These values should serve as a benchmark for method development and validation.

Table 1: Expected Performance of a Validated LC-MS/MS Method for 6-Methylnicotine in Urine

| Parameter | Expected Value | Reference for Similar Analytes |

| Linearity (r²) | > 0.99 | [3] |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [6] |

| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | [6] |

| Accuracy (% Bias) | Within ±15% | [3] |

| Precision (% CV) | < 15% | [3] |

Table 2: Expected Performance of a Validated GC-MS Method for 6-Methylnicotine in Plasma/Serum

| Parameter | Expected Value | Reference for Similar Analytes |

| Linearity (r²) | > 0.99 | [7] |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | [7] |

| Accuracy (% Recovery) | 90 - 110% | [7] |

| Precision (% RSD) | < 10% |

Visualization of Metabolic Pathway and Experimental Workflow

Metabolic Pathway of 6-Methylnicotine

The metabolism of 6-methylnicotine shares routes with nicotine but is dominated by N-oxidation, likely mediated by Flavin-containing monooxygenase 3 (FMO3), in contrast to the C-oxidation dominance in nicotine metabolism via CYP2A6.[5][8][9] Several metabolites have been identified in human and mouse urine.[5][8][9]

Metabolic pathway of 6-methylnicotine.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of 6-methylnicotine in a biological sample using LC-MS/MS.

LC-MS/MS analytical workflow for 6-methylnicotine.

References

- 1. journals.plos.org [journals.plos.org]

- 2. restek.com [restek.com]

- 3. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (+/-)-6-Methylnicotine in Rodent Models of Addiction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-6-Methylnicotine, a synthetic analog of nicotine (B1678760), has emerged as a compound of interest in addiction research. Its structural similarity to nicotine suggests a comparable mechanism of action through nicotinic acetylcholine (B1216132) receptors (nAChRs), which are critically involved in the reinforcing and dependence-producing effects of nicotine. These application notes provide a comprehensive overview of the use of this compound in established rodent models of addiction, including self-administration, conditioned place preference (CPP), and withdrawal. The following sections detail experimental protocols, summarize available quantitative data, and visualize relevant biological pathways to guide researchers in investigating the addictive potential of this compound.

Mechanism of Action and Signaling Pathways